molecular formula C40H28N6O11 B11558881 4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)

4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)

Cat. No.: B11558881
M. Wt: 768.7 g/mol
InChI Key: HEAAVTDVHRAFTH-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)-N’-[4-(4-{N’-[4-(4-Nitrophenoxy)Benzoyl]Hydrazinecarbonyl}Phenoxy)Benzoyl]Benzohydrazide is a complex organic compound characterized by multiple nitrophenoxy and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)-N’-[4-(4-{N’-[4-(4-Nitrophenoxy)Benzoyl]Hydrazinecarbonyl}Phenoxy)Benzoyl]Benzohydrazide involves multiple steps:

    Formation of 4-Nitrophenoxybenzoyl Chloride: This intermediate is synthesized by reacting 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine.

    Preparation of Hydrazine Derivative: The 4-nitrophenoxybenzoyl chloride is then reacted with hydrazine hydrate to form the hydrazine derivative.

    Coupling Reaction: The hydrazine derivative is coupled with another molecule of 4-nitrophenoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as a building block for more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: The compound’s derivatives have shown promise as antimicrobial agents.

    Cancer Research: Potential use in the development of anticancer drugs.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The benzoyl and hydrazine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with similar nitro and phenoxy groups.

    4-Nitrophenoxyacetic Acid: Contains a nitrophenoxy group and is used in similar applications.

    4-Nitrophthalonitrile: Another nitro-containing compound with different functional groups.

Uniqueness

4-(4-Nitrophenoxy)-N’-[4-(4-{N’-[4-(4-Nitrophenoxy)Benzoyl]Hydrazinecarbonyl}Phenoxy)Benzoyl]Benzohydrazide is unique due to its complex structure, which allows for multiple interactions with biological targets and potential applications in various fields. Its multiple nitro and benzoyl groups provide a versatile platform for chemical modifications and functionalization.

Properties

Molecular Formula

C40H28N6O11

Molecular Weight

768.7 g/mol

IUPAC Name

N'-[4-(4-nitrophenoxy)benzoyl]-4-[4-[[[4-(4-nitrophenoxy)benzoyl]amino]carbamoyl]phenoxy]benzohydrazide

InChI

InChI=1S/C40H28N6O11/c47-37(41-43-39(49)27-5-17-33(18-6-27)56-35-21-9-29(10-22-35)45(51)52)25-1-13-31(14-2-25)55-32-15-3-26(4-16-32)38(48)42-44-40(50)28-7-19-34(20-8-28)57-36-23-11-30(12-24-36)46(53)54/h1-24H,(H,41,47)(H,42,48)(H,43,49)(H,44,50)

InChI Key

HEAAVTDVHRAFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)C(=O)NNC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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